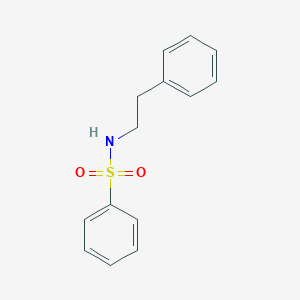

N-Phénéthylbenzènesulfonamide

Vue d'ensemble

Description

N-Phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.

The exact mass of the compound N-Phenethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Phenethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cytotoxicité et recherche sur le cancer

Le N-Phénéthylbenzènesulfonamide a été utilisé dans la synthèse de nouveaux dérivés qui ont été évalués pour leur activité cytotoxique contre diverses lignées cellulaires cancéreuses . Par exemple, une nouvelle série de 4-(4-(substitués)-1H-1,2,3-triazol-1-yl)-N-phénéthylbenzènesulfonamides a été synthétisée et évaluée pour son activité cytotoxique contre quatre lignées cellulaires cancéreuses (HuCCA-1, HepG2, A549 et MOLT-3) . Cela indique le potentiel du this compound dans la recherche et le traitement du cancer.

Études spectroscopiques et DFT

Le composé a été étudié théoriquement à l'aide de la spectroscopie infrarouge à transformée de Fourier (FT-IR) et des méthodes de la théorie de la fonctionnelle de la densité (DFT) . La géométrie optimisée, l'énergie électronique totale et les nombres d'onde vibrationnels du composé ont été examinés . Ce type d'étude peut fournir des informations précieuses sur les propriétés physiques et chimiques du composé.

Propriétés optiques non linéaires (NLO)

Les propriétés optiques non linéaires (NLO) du composé ont été étudiées, ce qui est important dans le domaine de la photonique . Les propriétés moléculaires telles que le moment dipolaire électrique µ, la polarisabilité α et l'hyperpolarisabilité β révèlent la propriété optique non linéaire (NLO) du composé .

Délocalisation de charge

L'étude d'analyse de liaison naturelle révèle la délocalisation de charge de la molécule . Comprendre la délocalisation de charge peut être crucial dans des domaines comme l'électronique organique et la photovoltaïque.

Recherche en protéomique

Le this compound est utilisé comme un biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, et ce composé peut jouer un rôle dans la compréhension de la structure et de la fonction des protéines.

Applications pharmaceutiques

Les molécules contenant des sulfonamides, y compris le this compound, possèdent un large éventail d'actions pharmacologiques, notamment des activités antitumorales, antibactériennes, antimalariennes et antioxydantes

Mécanisme D'action

Target of Action

N-Phenethylbenzenesulfonamide, also known as N-(2-Phenylethyl)benzenesulfonamide, is a compound that has been studied for its potential cytotoxic activity against various cancer cell lines . The primary target of this compound is carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell survival and proliferation, particularly under hypoxic conditions .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby potentially reducing their survival and proliferation . .

Biochemical Pathways

The inhibition of CA IX by N-Phenethylbenzenesulfonamide can affect various biochemical pathways related to tumor cell survival and proliferation . For instance, CA IX is involved in regulating pH within tumor cells, which is crucial for maintaining cellular functions under hypoxic conditions . By inhibiting CA IX, N-Phenethylbenzenesulfonamide may disrupt these pathways, leading to reduced tumor cell survival .

Pharmacokinetics

A compound’s pharmacokinetic properties significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of N-Phenethylbenzenesulfonamide is crucial for assessing its potential as a therapeutic agent.

Result of Action

The primary result of N-Phenethylbenzenesulfonamide’s action is its cytotoxic activity against various cancer cell lines . For instance, it has shown significant cytotoxic activity against the HepG2 cell line, with an IC50 value of 9.07 μM . This suggests that N-Phenethylbenzenesulfonamide could potentially be developed into a novel anticancer agent.

Action Environment

The action of N-Phenethylbenzenesulfonamide is likely influenced by various environmental factors. For example, the hypoxic conditions within solid tumors can enhance the expression of CA IX

Propriétés

IUPAC Name |

N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBWJERTCCTIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291775 | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77198-99-3 | |

| Record name | NSC77939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

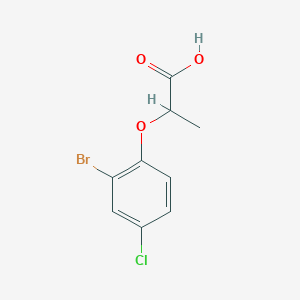

Synthesis routes and methods

Procedure details

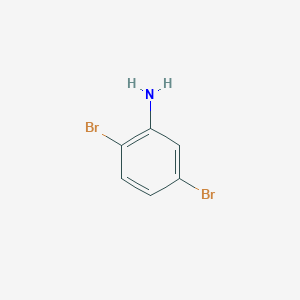

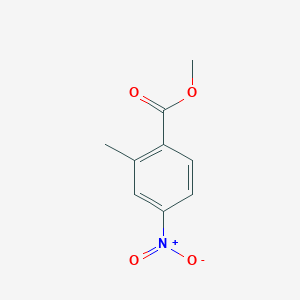

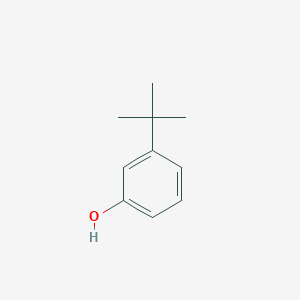

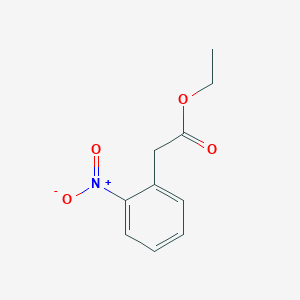

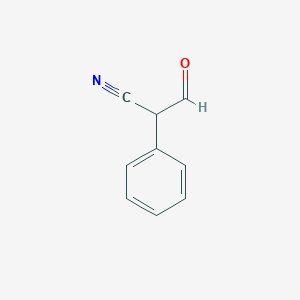

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) and what spectroscopic data supports this?

A1: DPBS is a molecule composed of two main parts: a 2,4-dichlorobenzenesulfonamide group and a phenethyl group. Structurally, the dihedral angle between the phenyl ring of the phenethyl group and the benzene ring of the sulfonamide group is 69.94° []. This information is derived from X-ray crystallographic analysis.

Q2: What computational methods were employed to study DPBS and what insights were gained?

A2: Researchers utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically employing B3LYP, BP86, and M06 functionals with a 6-311++G(d,p) basis set, to investigate the properties of DPBS [].

Q3: Were any potential applications of DPBS suggested by the computational studies?

A3: Calculations of the electric dipole moment (µ), polarizability (α), and hyperpolarizability (β) of DPBS revealed characteristics suggestive of non-linear optical (NLO) properties []. NLO materials are of significant interest for their applications in optoelectronics and photonics, including areas like optical switching, frequency conversion, and optical data storage. While further research is needed to explore this potential, the computational findings provide a promising direction for future investigation.

Q4: Have any derivatives of N-phenethylbenzenesulfonamide been synthesized and evaluated for biological activity?

A4: Yes, research has focused on synthesizing novel derivatives of N-phenethylbenzenesulfonamide, particularly exploring the incorporation of 1H-1,2,3-triazole moieties [, ]. These modifications are aimed at investigating the impact of structural changes on biological activity, specifically focusing on potential cytotoxic effects. While specific results and mechanisms haven't been detailed in the provided abstracts, this research highlights the interest in exploring N-phenethylbenzenesulfonamide derivatives for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)